2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 1-position. A thioether linkage connects the pyrimidine ring to an ethanone moiety, which is further attached to a 3,4-dihydroquinoline group.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQYCKRWUFBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that incorporates both pyrazolo[3,4-d]pyrimidine and dihydroquinoline moieties. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of g/mol. The presence of the chlorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold indicates potential interactions with various biological targets.
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, several studies have focused on their role as epidermal growth factor receptor inhibitors (EGFRIs) :
- Mechanism : These compounds target the EGFR pathway, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to reduced tumor cell viability.
- Case Study : A study by Aly et al. (2022) demonstrated that newly synthesized pyrazolo[3,4-d]pyrimidine derivatives showed promising results against various cancer cell lines, suggesting that modifications in their structure can enhance their efficacy as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism : The thioether linkage in its structure may contribute to its ability to disrupt microbial membranes or interfere with essential metabolic pathways.
- Research Findings : A compendium of synthesized organic compounds highlighted that derivatives containing similar scaffolds showed potent antifungal activity against pathogens like Fusarium oxysporum and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial activities, compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties:
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis may underlie these effects.
- Case Study : A study indicated that pyrazole derivatives exhibited significant inhibition of inflammation markers in vitro, suggesting potential for treating inflammatory diseases .
Data Summary
Scientific Research Applications
Inhibition of Epidermal Growth Factor Receptor (EGFR)
One of the primary applications of pyrazolo[3,4-d]pyrimidine derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies have shown that compounds with similar structures exhibit potent inhibitory effects on EGFR, leading to reduced cell proliferation in various cancer cell lines. For instance, new derivatives designed based on this scaffold have demonstrated promising results against EGFR-positive tumors, showcasing their potential as anticancer agents .
CDK2 Inhibition
Another significant application of pyrazolo[3,4-d]pyrimidine derivatives is their ability to inhibit cyclin-dependent kinase 2 (CDK2). This kinase is essential for cell cycle regulation and is often overactive in cancer cells. Compounds derived from this scaffold have been synthesized and evaluated for their CDK2 inhibitory activity, showing substantial efficacy in inhibiting tumor growth in preclinical models .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can modulate inflammatory pathways by inhibiting specific kinases involved in inflammatory responses. For example, compounds similar to the one discussed have been reported to exhibit significant anti-inflammatory activity by targeting pathways such as NF-kB and MAPK .
Antioxidant Activity
The antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with chronic diseases . The incorporation of thiol groups in the structure enhances these antioxidant activities.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is vital for developing more effective derivatives. The compound can be synthesized through various methods involving the reaction of substituted hydrazines with appropriate carbonyl compounds followed by cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core .
Table: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Implications
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on structural analysis; exact value may vary.
Q & A
Q. Which crystallographic techniques refine 3D structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
